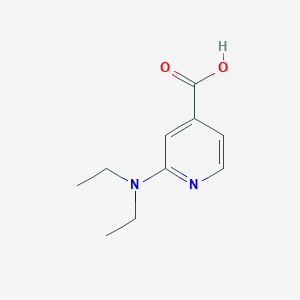

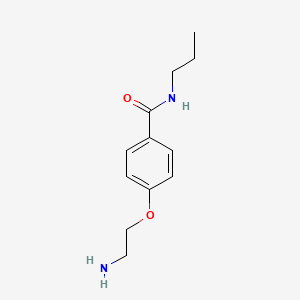

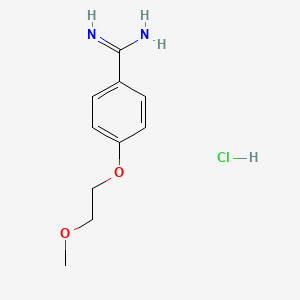

![molecular formula C11H11N3 B1437441 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 1526060-01-4](/img/structure/B1437441.png)

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A huge variety of synthesis methods and synthetic analogues have been reported over the years for pyrazoles .

Molecular Structure Analysis

The 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 amidine derivative(s), and 1 N hydrazine(s) .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Pyrazolo[3,4-d]pyrimidines, which are similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

- Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates. The synthesized compounds were then evaluated for in vitro cytotoxic activity .

- Results or Outcomes : The results showed that pyrazolo[3,4-d]pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C 6 H 4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC 50 values in a micromolar range as compared to other substrates .

Application as CDK2 Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, were designed and synthesized as novel CDK2 targeting compounds .

- Methods of Application : The compounds were synthesized and then tested for their ability to inhibit the growth of three examined cell lines .

- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Application in Bioimaging

- Scientific Field : Biochemistry

- Summary of the Application : Compounds similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, specifically “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrids, have been synthesized for use in bioimaging applications .

- Methods of Application : The compounds were synthesized through acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines .

- Results or Outcomes : The resultant product, a “benzo[d]imidazole pyrrolo[1,2-a]pyrazine” hybrid, can be used for bioimaging applications .

Application in Antibacterial and Antifungal Treatments

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Derivatives of 1,3-diazole, which are similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, have shown various biological activities, including antibacterial, antifungal, and antiviral activities .

- Methods of Application : The compounds were synthesized and then tested for their biological activities .

- Results or Outcomes : The 1,3-diazole derivatives exhibited antibacterial, antifungal, and antiviral activities .

Application in Organic Materials

- Scientific Field : Organic Chemistry

- Summary of the Application : Substituted imidazoles, similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, are key components to functional molecules that are used in a variety of everyday applications, including organic materials .

- Methods of Application : The compounds are synthesized through regiocontrolled synthesis .

- Results or Outcomes : The resultant substituted imidazoles are used in various applications, including organic materials .

Application in Anti-Inflammatory Treatments

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Derivatives of 1,3-diazole, which are similar to “6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole”, have shown various biological activities, including anti-inflammatory activities .

- Methods of Application : The compounds are synthesized and then tested for their biological activities .

- Results or Outcomes : The 1,3-diazole derivatives exhibited anti-inflammatory activities .

Eigenschaften

IUPAC Name |

6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-5,8,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYBJINSFLLSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=CC=C3)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

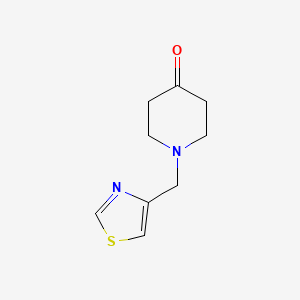

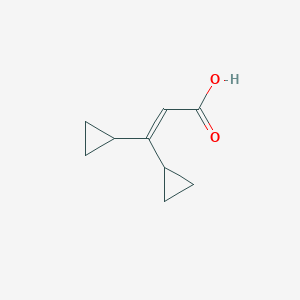

![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)

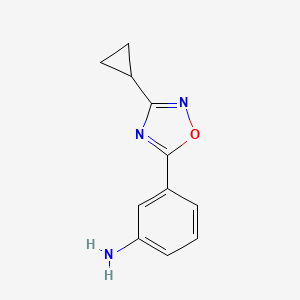

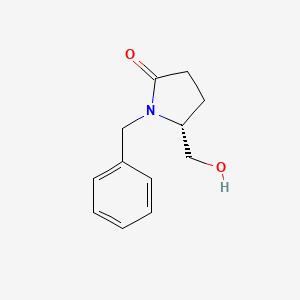

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

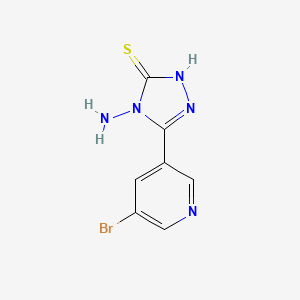

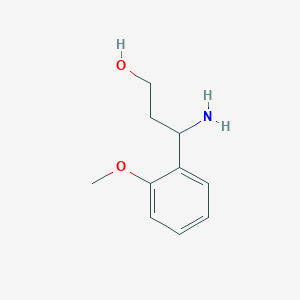

![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)